

Spectroscopic Characterization of 2-Phenoxy nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Phenoxy nicotinic acid*

Cat. No.: *B186817*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-phenoxy nicotinic acid**, a molecule of interest in medicinal chemistry and drug development. This document details the theoretical underpinnings and practical applications of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), in the structural elucidation and analysis of this compound. Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and a hypothetical signaling pathway are provided to support researchers in their understanding and utilization of these analytical methods.

Introduction

2-Phenoxy nicotinic acid is a heterocyclic carboxylic acid with a molecular formula of $C_{12}H_9NO_3$ and a molecular weight of 215.20 g/mol. Its structure, featuring a phenoxy group attached to a pyridine-3-carboxylic acid backbone, suggests potential biological activities, making its thorough characterization essential for research and development. Spectroscopic methods are indispensable tools for confirming the identity, purity, and structure of such molecules. This guide presents a detailed analysis of **2-phenoxy nicotinic acid** using various spectroscopic techniques.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-phenoxy nicotinic acid**.

Where experimental data is not publicly available, predicted values based on established principles and data from analogous structures are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5	dd	1H	H-6 (pyridine)
~8.2	dd	1H	H-4 (pyridine)
~7.4	t	2H	H-meta (phenoxy)
~7.2	t	1H	H-para (phenoxy)
~7.1	dd	1H	H-5 (pyridine)
~7.0	d	2H	H-ortho (phenoxy)
>10	br s	1H	COOH

Note: Predicted values are based on the analysis of similar structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~165	C=O (carboxylic acid)
~160	C-2 (pyridine, attached to O)
~155	C-6 (pyridine)
~150	C-ipso (phenoxy)
~140	C-4 (pyridine)
~130	C-meta (phenoxy)
~125	C-para (phenoxy)
~122	C-3 (pyridine)
~120	C-ortho (phenoxy)
~118	C-5 (pyridine)

Note: Predicted values are based on established increments for substituted aromatic and heterocyclic rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-phenoxy nicotinic acid** is available from the NIST WebBook.[\[1\]](#)

Key IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid dimer)
~1700	Strong	C=O stretch (carboxylic acid)
1600-1450	Medium-Strong	C=C and C=N stretching (aromatic/heteroaromatic rings)
~1240	Strong	C-O-C asymmetric stretch (ether)
~1050	Medium	C-O-C symmetric stretch (ether)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in conjugated systems.

Predicted UV-Vis Absorption Maxima (λ_{max}):

Solvent	λ_{max} (nm)	Transition
Ethanol/Methanol	~270-280	$\pi \rightarrow \pi^*$

Note: The predicted λ_{max} is based on the presence of the substituted pyridine and benzene chromophores. The exact wavelength can be influenced by solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2-phenoxy nicotinic acid** is available from the NIST WebBook.[\[1\]](#)

Key Mass Spectral Data (Electron Ionization):

m/z	Relative Intensity (%)	Assignment
215	~50	[M] ⁺ (Molecular Ion)
198	~10	[M - OH] ⁺
170	~100	[M - COOH] ⁺
142	~30	[M - COOH - CO] ⁺
77	~40	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **2-phenoxy nicotinic acid**.

NMR Spectroscopy

NMR Experimental Workflow

- Sample Preparation: Dissolve approximately 5-10 mg of **2-phenoxy nicotinic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial. Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: Process the raw free induction decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their chemical shifts in parts per million (ppm).

Infrared (IR) Spectroscopy

IR (ATR) Experimental Workflow

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, representative sample of solid **2-phenoxy nicotinic acid** directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
- Sample Analysis: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically subtract the background spectrum. Perform a baseline correction if necessary. Identify and label the wavenumbers (in cm^{-1}) of the major absorption bands. The spectrum available on PubChem was obtained using a Bruker Tensor 27 FT-IR with an ATR-Neat technique.[\[2\]](#)

UV-Vis Spectroscopy

UV-Vis Experimental Workflow

- Sample Preparation: Prepare a stock solution of **2-phenoxy nicotinic acid** in a UV-transparent solvent, such as ethanol or methanol. Dilute the stock solution to an appropriate concentration to ensure that the maximum absorbance is within the linear range of the instrument (typically between 0.1 and 1.0).
- Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
- Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
- Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the instrument and measure the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}).

Mass Spectrometry

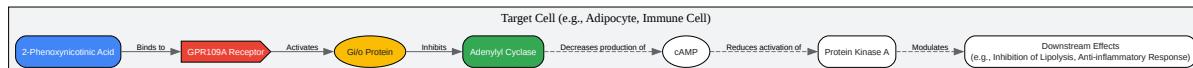
Mass Spectrometry (EI) Experimental Workflow

- Sample Preparation: Dissolve a small amount of **2-phenoxy nicotinic acid** in a volatile solvent, such as methanol or dichloromethane.
- Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.
- Ionization: Ionize the sample using an appropriate method. For general structural information, Electron Ionization (EI) at 70 eV is commonly used.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- Data Analysis: Identify the molecular ion peak ($[M]^+$) and analyze the fragmentation pattern to deduce structural information.

Hypothetical Biological Signaling Pathway

While the specific signaling pathways of **2-phenoxy nicotinic acid** are not well-documented, its structural similarity to nicotinic acid suggests potential interactions with pathways modulated by nicotinic acid and its derivatives. Nicotinic acid is known to be an agonist for the G-protein coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA₂), and derivatives of nicotinic acid have shown a range of biological activities, including anti-inflammatory and antimicrobial effects. Furthermore, the pyridine ring is a core structure in ligands for nicotinic acetylcholine receptors (nAChRs).

The following diagram illustrates a hypothetical signaling pathway for **2-phenoxy nicotinic acid**, postulating its potential interaction with the GPR109A receptor, a known target of nicotinic acid.



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